molecular formula C22H29N3O4S B244331 3-butoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

3-butoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide

Cat. No.: B244331
M. Wt: 431.6 g/mol
InChI Key: PRMONAMNEBBSDF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-butoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a synthetic organic compound with the molecular formula C22H29N3O4S and a molecular weight of 431.6 g/mol. This compound is characterized by its complex structure, which includes a benzamide core, a butoxy group, and a piperazine ring substituted with a methylsulfonyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-butoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide typically involves multiple steps, including the formation of the benzamide core, the introduction of the butoxy group, and the attachment of the piperazine ring with the methylsulfonyl substituent. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to ensure consistent quality and scalability while minimizing waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-butoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to convert certain functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzamide core, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenated reagents or nucleophiles in polar aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.

Scientific Research Applications

3-butoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a chemical intermediate in manufacturing processes.

Mechanism of Action

The mechanism of action of 3-butoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(4-methylsulfonylphenyl)piperazine derivatives: These compounds share structural similarities with 3-butoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide and may exhibit similar biological activities.

    Benzamide derivatives: Compounds with a benzamide core structure, which may have comparable chemical properties and applications.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it valuable for specialized research and industrial applications.

Properties

Molecular Formula

C22H29N3O4S

Molecular Weight

431.6 g/mol

IUPAC Name

3-butoxy-N-[2-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide

InChI

InChI=1S/C22H29N3O4S/c1-3-4-16-29-19-9-7-8-18(17-19)22(26)23-20-10-5-6-11-21(20)24-12-14-25(15-13-24)30(2,27)28/h5-11,17H,3-4,12-16H2,1-2H3,(H,23,26)

InChI Key

PRMONAMNEBBSDF-UHFFFAOYSA-N

SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C

Canonical SMILES

CCCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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